tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 170876-68-3
VCID: VC11589505
InChI: InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1
SMILES:
Molecular Formula: C11H20BrNO3
Molecular Weight: 294.19 g/mol

tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

CAS No.: 170876-68-3

Cat. No.: VC11589505

Molecular Formula: C11H20BrNO3

Molecular Weight: 294.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate - 170876-68-3

Specification

CAS No. 170876-68-3
Molecular Formula C11H20BrNO3
Molecular Weight 294.19 g/mol
IUPAC Name tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
Standard InChI InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1
Standard InChI Key DGTXYSZASJZJJK-VIFPVBQESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The molecular formula of tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is C₁₁H₂₀BrNO₃, with a molecular weight of 294.19 g/mol. The structure comprises:

  • A tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.

  • A 3S-configured carbon center bonded to a methyl group, a brominated ethyl chain, and the carbamate linkage.

  • A 2-oxopentanoyl backbone that introduces ketone reactivity into the molecule.

The Boc group enhances solubility in organic solvents and stabilizes the compound against premature decomposition during synthetic procedures .

Stereochemical Significance

The (3S) configuration ensures enantioselectivity in reactions involving chiral centers. This stereochemical control is critical in pharmaceutical synthesis, where the biological activity of compounds often depends on absolute configuration . For example, the Boc-protected amine in analogous compounds has been shown to direct asymmetric induction in peptide coupling reactions .

Table 1: Structural Comparison with Related Carbamates

Compound NameMolecular FormulaKey Functional GroupsApplications
tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-yl]carbamateC₁₁H₂₁NO₃Boc, ketone, methylPeptide synthesis
tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamateC₁₀H₂₀BrNO₂Boc, bromoalkylMedicinal chemistry intermediates

Synthesis and Reaction Pathways

Reactivity Profile

Physicochemical Properties

Stability and Solubility

Carbamates generally exhibit moderate stability under acidic and basic conditions, with the Boc group being labile in strong acids (e.g., trifluoroacetic acid) . The bromine atom may slightly increase molecular polarity, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
LogP (Partition Coefficient)~2.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (ketone O, carbamate O, Br)
Rotatable Bonds5

Applications in Organic Synthesis

Asymmetric Synthesis

The (3S) stereocenter makes this compound a potential chiral building block for non-racemic pharmaceuticals. For example, analogous Boc-protected amines have been used in the synthesis of β-amino acids, which are key components of peptidomimetic drugs .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, such as:

  • Buchwald-Hartwig amination to install aromatic amines.

  • Negishi couplings for alkyl-alkyl bond formations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator